molecular formula C15H19N3O4 B1600502 Z-Pro-Gly-NH2 CAS No. 35010-96-9

Z-Pro-Gly-NH2

Cat. No.: B1600502
CAS No.: 35010-96-9
M. Wt: 305.33 g/mol
InChI Key: YQHPZEVGWUTGLC-LBPRGKRZSA-N
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Description

Z-Pro-Gly-NH2: is a tripeptide composed of three amino acids: N-carbobenzoxy-L-proline, glycine, and amide. This compound is often used in peptide synthesis and has applications in various fields, including biochemistry and pharmaceuticals.

Scientific Research Applications

Chemistry: Z-Pro-Gly-NH2 is used as a model compound in peptide synthesis research. It helps in studying the efficiency of different coupling agents and protecting groups.

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a substrate for various proteases.

Medicine: this compound has potential therapeutic applications. It can be used in the development of peptide-based drugs and as a lead compound in drug discovery.

Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. It is also used in the production of peptide-based diagnostic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The N-carbobenzoxy group (Z) is used to protect the amino group of proline, and the peptide bond is formed using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

    Solution-Phase Peptide Synthesis: This method involves the coupling of protected amino acids in solution. The Z group is used to protect the amino group of proline, and the peptide bond is formed using coupling agents like DCC or EDC.

Industrial Production Methods: Industrial production of Z-Pro-Gly-NH2 typically involves large-scale SPPS due to its efficiency and ability to produce high-purity peptides. Automated peptide synthesizers are often used to streamline the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Z-Pro-Gly-NH2 can undergo oxidation reactions, particularly at the proline residue.

    Reduction: Reduction reactions can occur at the amide bond, converting it to an amine.

    Substitution: Substitution reactions can occur at the Z group, replacing it with other protecting groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like trifluoroacetic acid (TFA) or catalytic hydrogenation (Pd-C, H2) can be used to remove the Z group.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced derivatives, such as amines.

    Substitution: Deprotected peptides or peptides with different functional groups.

Comparison with Similar Compounds

    Z-Pro-Leu-Gly-NH2: This compound has a similar structure but contains leucine instead of glycine.

    Z-Pro-Ala-NH2: This compound contains alanine instead of glycine.

    Z-Pro-Val-NH2: This compound contains valine instead of glycine.

Uniqueness: Z-Pro-Gly-NH2 is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Its small size and simplicity make it an ideal model compound for studying peptide synthesis and interactions.

Properties

IUPAC Name

benzyl (2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c16-13(19)9-17-14(20)12-7-4-8-18(12)15(21)22-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,16,19)(H,17,20)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHPZEVGWUTGLC-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474548
Record name Z-Pro-Gly-NH2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35010-96-9
Record name Z-Pro-Gly-NH2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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